![molecular formula C21H18N4O2S B2787476 N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide CAS No. 443671-40-7](/img/structure/B2787476.png)
N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide
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Description
N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H18N4O2S and its molecular weight is 390.46. The purity is usually 95%.
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Biological Activity
N-(4-methylbenzyl)-4-((4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The presence of a thieno[3,2-d][1,2,3]triazin moiety suggests potential interactions with biological targets relevant to cancer and viral infections.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Viral Replication : Similar derivatives have shown antiviral activity by enhancing intracellular levels of APOBEC3G (A3G), which inhibits viral replication through deaminase-independent pathways .
- Anticancer Activity : Compounds in the benzamide class have been studied for their ability to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in various cancer models .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
Compound | Target | Activity | IC₅₀ (µM) | Mechanism |
---|---|---|---|---|
IMB-0523 | HBV | Antiviral | 1.99 | Increases A3G levels |
Compound A | Farnesyltransferase | Anticancer | 0.5 | Enzyme inhibition |
Compound B | HIV-1 | Antiviral | 0.8 | A3G-mediated inhibition |
Case Studies
Several case studies illustrate the compound's potential applications:
- Anti-HBV Activity : In vitro studies demonstrated that derivatives similar to this compound effectively inhibited HBV replication in HepG2 cells. The compound showed an IC₅₀ value of 1.99 µM against wild-type HBV and was also effective against drug-resistant strains .
- Anticancer Efficacy : In a preclinical model using human cancer cell lines, compounds from the same class exhibited significant cytotoxicity with IC₅₀ values ranging from 0.5 to 5 µM. These compounds acted by inhibiting critical signaling pathways involved in cell survival and proliferation .
Research Findings
Recent studies have focused on optimizing the synthesis and improving the efficacy of this class of compounds:
- Synthesis Improvements : Novel synthetic routes have been developed to enhance yield and purity while minimizing side products. These methods involve multi-step reactions under controlled conditions to ensure high-quality outputs.
- Pharmacokinetics and Toxicity : Preliminary pharmacokinetic studies indicate favorable profiles for some derivatives, with acceptable toxicity levels observed in animal models. Further studies are required to fully characterize the safety profiles before clinical trials can be initiated.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-4-[(4-oxothieno[3,2-d]triazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14-2-4-15(5-3-14)12-22-20(26)17-8-6-16(7-9-17)13-25-21(27)19-18(23-24-25)10-11-28-19/h2-11H,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTMMBCIHDMBBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CS4)N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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